

4-phenylpiperidine hydrochloride chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Phenylpiperidine hydrochloride

Cat. No.: B080505

[Get Quote](#)

An In-depth Technical Guide to **4-Phenylpiperidine Hydrochloride**: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological significance of **4-phenylpiperidine hydrochloride**. This compound is a critical scaffold in medicinal chemistry, serving as a foundational structure for a wide range of pharmaceuticals, particularly opioid receptor agonists and analgesics.^[1] Its hydrochloride salt form enhances stability and solubility, making it suitable for research and development.^[1]

Chemical Structure and Identification

4-Phenylpiperidine hydrochloride is characterized by a piperidine ring with a phenyl group substituted at the 4-position. The hydrochloride salt is formed by the protonation of the piperidine nitrogen.

- IUPAC Name: 4-phenylpiperidin-1-ium chloride
- CAS Number: 10272-49-8^{[2][3]}
- EINECS Number: 233-617-0^{[4][5]}

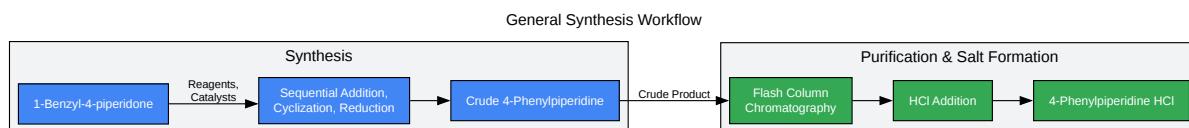
Identifier	Value
SMILES	C1(C2CCNCC2)=CC=CC=C1.Cl[2]
InChI	InChI=1S/C11H15N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h1-5,11-12H,6-9H2;1H
InChIKey	UTBULQCHEUWJNV-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of **4-phenylpiperidine hydrochloride** are summarized in the table below. These properties are crucial for its handling, formulation, and application in drug design.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ ClN	[2][5][6]
Molecular Weight	197.70 g/mol	[2][7]
Appearance	White crystalline powder	[5]
Melting Point	61-65 °C (for free base)	[8]
Boiling Point	286 °C (for free base)	[8]
Solubility	Soluble in water	[8]
Topological Polar Surface Area (TPSA)	12.03 Å ²	[2]
LogP	2.5754	[2]
Hydrogen Bond Acceptors	1	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	1	[2]

Synthesis and Experimental Protocols


The synthesis of **4-phenylpiperidine hydrochloride** can be achieved through various routes. A common and industrially applicable method involves the use of 1-benzyl-4-piperidone as a starting material.

Experimental Protocol: Synthesis via 1-Benzyl-4-piperidone

This protocol outlines a general procedure for the synthesis of **4-phenylpiperidine hydrochloride**.

- Reaction Setup: A reaction vessel is charged with 1-benzyl-4-piperidone and a suitable solvent.
- Sequential Addition: The reaction proceeds through sequential addition, cyclization, and reduction steps.^[1]
- Catalysis: Metal catalysts and strong acids, such as trifluoroacetic acid, are often employed to facilitate the reaction.^[1]
- Purification: The crude product is purified using techniques like flash column chromatography. A common mobile phase is a gradient of hexane and ethyl acetate.^[1]
- Salt Formation: The purified 4-phenylpiperidine free base is dissolved in a suitable solvent (e.g., ethanol), and the solution is saturated with anhydrous hydrogen chloride gas to precipitate the hydrochloride salt.^[9]
- Isolation: The precipitated **4-phenylpiperidine hydrochloride** is isolated by filtration, washed, and dried.

Below is a diagram illustrating the general workflow for the synthesis and purification of 4-phenylpiperidine derivatives.

[Click to download full resolution via product page](#)

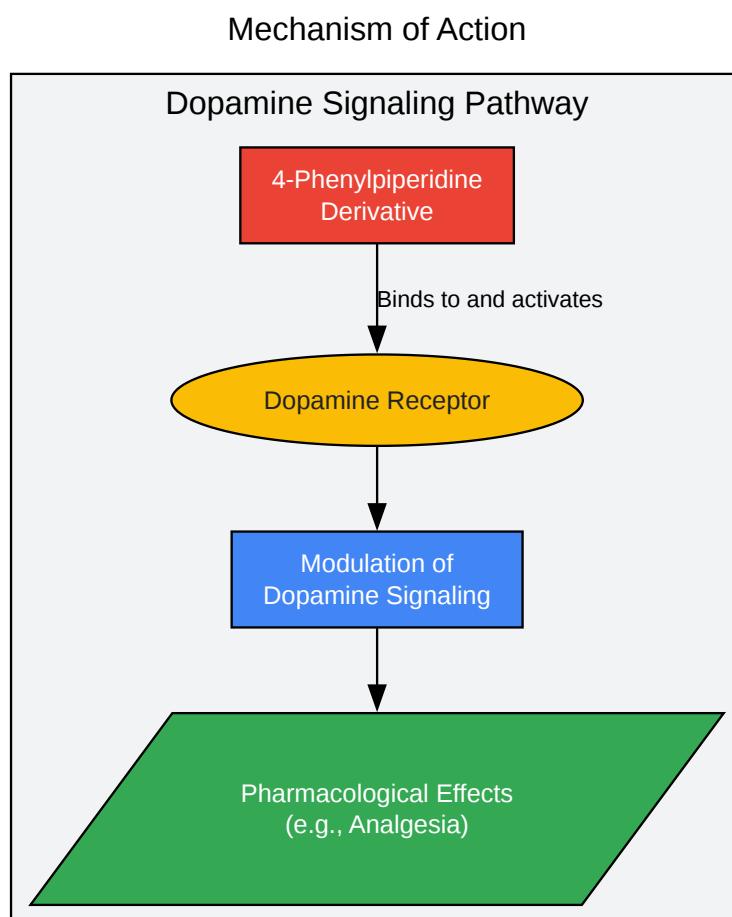
Caption: General workflow for the synthesis of **4-phenylpiperidine hydrochloride**.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and purity of **4-phenylpiperidine hydrochloride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of 7.15-7.31 ppm.[10] Signals for the piperidine ring protons would appear more upfield, with the proton at the 4-position appearing as a multiplet. The protons adjacent to the nitrogen atom would also show characteristic shifts.
 - ^{13}C NMR: The carbon NMR spectrum would display signals for the six unique carbons of the phenyl group and the carbons of the piperidine ring.
- Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for C-H stretching of the aromatic and aliphatic groups, as well as N-H stretching from the protonated amine.
- Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.

Biological Activity and Applications in Drug Development


4-Phenylpiperidine serves as a crucial scaffold in medicinal chemistry, primarily in the development of analgesics.[1] Its derivatives are known to act as potent agonists at opioid receptors.[1] For example, fentanyl, a potent analgesic, is a derivative of 4-phenylpiperidine and is significantly more potent than morphine.[1]

The pharmacological effects of some 4-phenylpiperidine derivatives are mediated through their interaction with dopamine receptors in the brain.[1] This interaction modulates dopamine

signaling pathways, affecting neurotransmission and leading to their therapeutic effects.[\[1\]](#)

The structural flexibility of the 4-phenylpiperidine scaffold allows for modifications that can fine-tune receptor binding affinity, metabolic stability, and overall therapeutic efficacy.[\[1\]](#)

The diagram below illustrates the simplified mechanism of action involving dopamine receptor modulation.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathway of 4-phenylpiperidine derivatives.

Safety and Handling

Proper handling of **4-phenylpiperidine hydrochloride** is essential to ensure laboratory safety. The following information is based on available Safety Data Sheets (SDS).

Section	Recommendations
Handling	Handle in a well-ventilated place.[4][11] Wear suitable protective clothing, including gloves and eye/face protection.[4][11] Avoid contact with skin and eyes and the formation of dust and aerosols.[4] Use non-sparking tools and prevent fire caused by electrostatic discharge.[4]
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][11] Keep away from heat and sources of ignition.[11] Store apart from incompatible materials such as strong oxidizing agents and strong acids.[11]
First Aid	If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[11] In Case of Skin Contact: Take off contaminated clothing and wash the skin with plenty of soap and water.[11] In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[11] If Swallowed: Rinse mouth and seek medical advice.
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[4]

This substance may be classified as toxic if swallowed or fatal in contact with skin, and may cause severe skin burns and eye damage. Always consult the specific Safety Data Sheet for the most current and detailed safety information before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Phenylpiperidine hydrochloride | 10272-49-8 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. scbt.com [scbt.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. watson-int.com [watson-int.com]
- 6. Synthonix, Inc > 10272-49-8 | 4-Phenylpiperidine hydrochloride [synthonix.com]
- 7. SDS of 4-Phenylpiperidine hydrochloride, Safety Data Sheets, CAS 10272-49-8 - chemBlink [www.chemblink.com]
- 8. 4-Phenylpiperidine | 771-99-3 [chemicalbook.com]
- 9. US2904550A - 4-phenylpiperidines and their preparation - Google Patents [patents.google.com]
- 10. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [4-phenylpiperidine hydrochloride chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b080505#4-phenylpiperidine-hydrochloride-chemical-properties-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com